(4-氨基-1-苄基哌啶-4-基)甲醇

描述

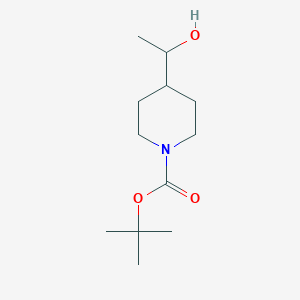

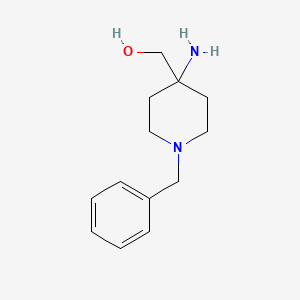

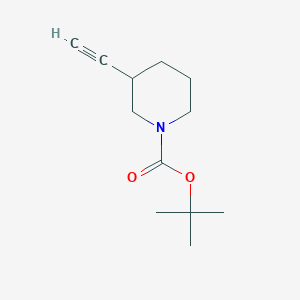

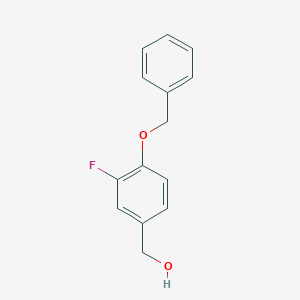

“(4-Amino-1-benzylpiperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1461706-01-3 . It has a molecular weight of 293.24 and its IUPAC name is (4-amino-1-benzylpiperidin-4-yl)methanol dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O.2ClH/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H . This indicates that the compound contains 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学研究应用

The compound “(4-Amino-1-benzylpiperidin-4-yl)methanol” is a type of organoheterocyclic compound and is often used as a building block in organic synthesis . Here are some potential applications based on its chemical properties:

-

Synthesis of other compounds : This compound can be used in the preparation of other complex molecules. For example, it was used in the preparation of butyl 4-amino-1-piperidineacetate, a key intermediate required for the synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate .

-

Preparation of 5-alkylimino-1,2,4-thiadiazolidine-3-ones : This compound can be used to prepare 5-alkylimino-1,2,4-thiadiazolidine-3-ones, such as 4-ethyl-5-[imino-[1-(phenylmethyl)-4-piperidinyl]]-2-methyl-1,2,4-thiadiazolidin-3-one and 4-benzyl-5-[imino-[1-(phenylmethyl)-4-piperidinyl]]-2-isopropyl-1,2,4-thiadiazolidin-3-one .

-

Preparation of glycyrrhetinic acid derivatives : This compound can also be used in the preparation of glycyrrhetinic acid derivatives .

-

Synthesis of inhibitors : It can be used as a reactant for the synthesis of highly selective inhibitors of p38a mitogen-activated protein kinase .

-

Synthesis of antiplasmodial compounds : This compound can be used in the synthesis of compounds with antiplasmodial activity .

-

Synthesis of dual activity cholinesterase and Aβ-aggregation inhibitors : It can be used in the synthesis of compounds that have dual activity as cholinesterase and Aβ-aggregation inhibitors .

安全和危害

属性

IUPAC Name |

(4-amino-1-benzylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVFHXNKSCWWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-1-benzylpiperidin-4-yl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)